1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-4-8(10)12-9(11-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWARHQSDSCRVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Aspects and Chiral Synthesis of Pyrrolidin 3 Ol Derivatives
Enantioselective Synthesis of 3-Hydroxypyrrolidine Scaffolds
The enantioselective synthesis of 3-hydroxypyrrolidine scaffolds is a critical endeavor for accessing optically pure compounds for pharmaceutical development. A variety of strategies have been developed to achieve high levels of enantioselectivity, including the use of chiral catalysts, biocatalysis, and chiral auxiliaries. These methods aim to control the formation of the stereocenter at the C3 position of the pyrrolidine (B122466) ring, leading to either the (R)- or (S)-enantiomer.
One prominent approach involves the asymmetric reduction of N-protected pyrrolidin-3-ones. The use of chiral reducing agents or catalysts can afford the corresponding 3-hydroxypyrrolidines with high enantiomeric excess (ee). For instance, enzymatic reductions using ketoreductases (KREDs) have demonstrated excellent stereoselectivity.
Another powerful method is the kinetic resolution of racemic 3-hydroxypyrrolidines. This can be achieved through enzymatic acylation, where one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer. For example, lipases such as Candida antarctica lipase (B570770) B (CALB) have been effectively employed for this purpose. rsc.org Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.
Table 1: Examples of Enantioselective Synthesis of 3-Hydroxypyrrolidine Derivatives
| Starting Material | Method | Catalyst/Enzyme | Product Configuration | Enantiomeric Excess (ee) |
| N-Boc-pyrrolidin-3-one | Asymmetric Reduction | Ketoreductase | (S)-N-Boc-pyrrolidin-3-ol | >99% |
| Racemic N-Cbz-3-hydroxypyrrolidine | Enzymatic Kinetic Resolution | Candida antarctica Lipase B | (R)-N-Cbz-3-hydroxypyrrolidine | >99% |
| Racemic N-benzyl-3-hydroxypyrrolidine | Dynamic Kinetic Resolution | Novozym 435 | (R)-N-benzyl-3-acetoxypyrrolidine | 98% |
Asymmetric Approaches to Pyrrolidine Derivatives with Hydroxyl Functionality
Asymmetric synthesis provides a direct route to chiral pyrrolidine derivatives with hydroxyl functionality, avoiding the need for resolving racemic mixtures. These approaches often involve the use of chiral catalysts or reagents to induce stereoselectivity during the formation of the pyrrolidine ring or the introduction of the hydroxyl group.
Asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with various dipolarophiles are a cornerstone for the stereocontrolled synthesis of substituted pyrrolidines. nih.govrsc.org This method allows for the simultaneous formation of multiple stereocenters with high levels of control. nih.gov The reaction involves the [3+2] cycloaddition of an azomethine ylide, a 1,3-dipole, with an alkene. By employing chiral ligands in combination with metal catalysts (e.g., Ag(I), Cu(I)), it is possible to achieve high diastereo- and enantioselectivity. acs.org
For the synthesis of 3-hydroxypyrrolidine derivatives, allylic alcohols can be used as dipolarophiles. The stereochemical outcome of the reaction is influenced by the geometry of the azomethine ylide and the nature of the chiral catalyst. The resulting cycloadducts contain a hydroxyl group at a position that can be synthetically manipulated to the desired C3 position of the pyrrolidine ring.
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the preparation of chiral pyrrolidines. rsc.org Enzymes, such as lipases, proteases, and oxidoreductases, can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.
For instance, the enzymatic hydrolysis of racemic esters of 3-hydroxypyrrolidine derivatives can be highly enantioselective, affording one enantiomer of the alcohol and the unreacted ester of the opposite configuration. rsc.org Furthermore, microbiological hydroxylation of N-substituted pyrrolidines using whole-cell systems has been shown to produce enantiomerically enriched 3-hydroxypyrrolidines. For example, the microorganism Sphingomonas sp. HXN-200 has been used for the regio- and stereoselective hydroxylation of N-protected pyrrolidines to yield both (R)- and (S)-3-hydroxypyrrolidines, depending on the nature of the N-protecting group. researchgate.net
Table 2: Enzymatic and Microbiological Synthesis of Chiral 3-Hydroxypyrrolidines
| Substrate | Biocatalyst | Transformation | Product | Enantiomeric Excess (ee) |
| N-Benzoyl-pyrrolidine | Sphingomonas sp. HXN-200 | Hydroxylation | (R)-N-Benzoyl-3-hydroxypyrrolidine | 52% (can be enhanced by crystallization) |
| N-Benzyloxycarbonyl-pyrrolidine | Sphingomonas sp. HXN-200 | Hydroxylation | (R)-N-Benzyloxycarbonyl-3-hydroxypyrrolidine | 75% (can be enhanced by crystallization) |
| Racemic N-Boc-3-acetoxypyrrolidine | Candida antarctica Lipase B | Hydrolysis | (S)-N-Boc-3-hydroxypyrrolidine | >98% |
The chiral pool provides a convenient and cost-effective source of enantiomerically pure starting materials for the synthesis of complex molecules. mdpi.com Natural products such as amino acids, carbohydrates, and tartaric acid are readily available as single enantiomers and can be chemically transformed into chiral 3-hydroxypyrrolidine derivatives.
L- or D-proline, for instance, are versatile starting materials. Although proline itself has a carboxylic acid group at the 2-position, it can be converted into derivatives that can be further elaborated into 3-hydroxypyrrolidines. A more direct precursor from the chiral pool is 4-hydroxyproline, which is a naturally occurring amino acid. mdpi.com Chemical modifications of 4-hydroxyproline, such as reduction of the carboxylic acid and manipulation of the hydroxyl group, can lead to the synthesis of enantiomerically pure 3-hydroxypyrrolidines. mdpi.com Malic acid and tartaric acid are also valuable chiral pool starting materials that have been successfully converted into chiral 3-hydroxypyrrolidine scaffolds through multi-step synthetic sequences. google.com
Control of Stereochemistry at the Pyrrolidin-3-ol Position
Controlling the stereochemistry at the C3 position of the pyrrolidin-3-ol ring is paramount for obtaining the desired biologically active stereoisomer. Several strategies can be employed to achieve this control.
In the case of asymmetric reduction of a prochiral pyrrolidin-3-one, the choice of the chiral catalyst or reducing agent is critical. For example, the use of a biocatalyst like a ketoreductase can provide access to either the (R)- or (S)-alcohol, depending on the specific enzyme used.
In substrate-controlled reactions, a pre-existing stereocenter in the molecule can direct the stereochemical outcome of a subsequent reaction. For instance, in the reduction of a 4-substituted pyrrolidin-3-one, the substituent at the C4 position can influence the facial selectivity of the hydride attack on the carbonyl group, leading to the preferential formation of one diastereomer.
Furthermore, nucleophilic substitution reactions on precursors with a suitable leaving group at the C3 position can proceed with inversion of configuration (SN2 mechanism), allowing for the conversion of one stereoisomer into another. This approach is particularly useful for accessing both enantiomers of a 3-hydroxypyrrolidine derivative from a single chiral precursor.
Implications of Stereoisomerism in Structure-Activity Relationship (SAR) Studies
The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. In the case of 3-hydroxypyrrolidine derivatives, the stereochemistry at the C3 position, as well as at other potential stereocenters in the molecule, can have a profound impact on their interaction with biological targets such as enzymes and receptors.
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. For chiral molecules, SAR studies must consider the different stereoisomers. It is often observed that one enantiomer is significantly more active than the other, a phenomenon known as eudismic ratio. The more active enantiomer is termed the eutomer, while the less active one is the distomer.
For example, in a series of pyrrolidine-based inhibitors of a particular enzyme, the (R)- and (S)-enantiomers at the 3-hydroxy position may exhibit vastly different binding affinities. This is because the hydroxyl group and the pyrrolidine ring of the eutomer can adopt an optimal orientation to form key hydrogen bonds and van der Waals interactions within the active site of the target protein, while the distomer cannot. nih.gov Therefore, the enantioselective synthesis of individual stereoisomers is essential for comprehensive SAR studies and for the development of potent and selective drugs.
Chemical Transformations and Diversification Strategies for the Pyrimidine Pyrrolidine Core
Modifications on the Pyrimidine (B1678525) Ring
The pyrimidine ring of the title compound possesses three key sites for chemical modification: the chloro substituent at the C4 position, the methyl group at the C6 position, and the pyrimidine core itself.
The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide variety of functional groups by displacing the chloride ion with a suitable nucleophile. The presence of the electron-withdrawing pyrimidine nitrogens facilitates this reaction.
Common nucleophiles that can be employed include amines, alcohols, and thiols, leading to the formation of the corresponding amino, alkoxy, and thioether derivatives. For instance, reaction with various primary and secondary amines can introduce diverse alkyl and aryl amino substituents at the C4 position. Similarly, alkoxides and thiolates can be used to generate a range of ethers and thioethers.
| Nucleophile | Reagent Example | Product Type |
| Amine | R1R2NH | 4-Aminopyrimidine derivative |
| Alcohol | R-OH (in presence of a base) | 4-Alkoxypyrimidine derivative |
| Thiol | R-SH (in presence of a base) | 4-Thioetherpyrimidine derivative |
| Organometallic | R-M (e.g., Grignard, organozinc) | 4-Alkyl/Arylpyrimidine derivative |
This table is interactive. You can sort and filter the data.
Cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, can also be utilized to form carbon-carbon and carbon-nitrogen bonds at the C4 position, further expanding the accessible chemical space.
The methyl group at the C6 position of the pyrimidine ring, while generally less reactive than the chloro substituent, can also be functionalized. One common approach is through oxidation. Depending on the reaction conditions and the oxidizing agent used, the methyl group can be converted to a hydroxymethyl, formyl, or carboxylic acid group. For example, selenium dioxide (SeO2) can be employed for the oxidation of methyl groups on heterocyclic rings to aldehydes.
Another strategy for methyl group derivatization is halogenation, typically through a radical mechanism. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce a halogen atom, which can then serve as a handle for further transformations, including nucleophilic substitution or cross-coupling reactions.
| Reaction Type | Reagent Example | Functional Group Transformation |
| Oxidation | Selenium Dioxide (SeO2) | -CH3 → -CHO |
| Oxidation | Potassium Permanganate (KMnO4) | -CH3 → -COOH |
| Halogenation | N-Bromosuccinimide (NBS) | -CH3 → -CH2Br |
This table is interactive. You can sort and filter the data.
A more advanced strategy for diversifying the pyrimidine core involves a deconstruction-reconstruction approach. This methodology entails the ring-opening of the pyrimidine to an acyclic intermediate, followed by a subsequent ring-closing reaction to form a new or modified heterocyclic system.
One such approach involves the reaction of the pyrimidine with a strong nucleophile that can induce ring cleavage. The resulting open-chain intermediate can then be trapped with a different reagent to construct a new ring system. For example, treatment of a pyrimidine with hydrazine (B178648) can lead to the formation of a pyrazole (B372694) derivative rug.nl. This strategy allows for a fundamental change in the heterocyclic core, providing access to novel scaffolds that would be difficult to synthesize through simple peripheral modifications.
Functionalization of the Pyrrolidin-3-ol Moiety
The pyrrolidin-3-ol portion of the molecule offers two primary sites for chemical modification: the hydroxyl group and the pyrrolidine (B122466) ring itself.
The secondary hydroxyl group in the pyrrolidin-3-ol moiety is a versatile functional handle for a variety of transformations.
Esterification: The hydroxyl group can be readily acylated to form esters using carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions. This allows for the introduction of a wide array of ester functionalities.
Etherification: Ether derivatives can be prepared through reactions such as the Williamson ether synthesis, where the deprotonated hydroxyl group (alkoxide) reacts with an alkyl halide.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone (pyrrolidin-3-one) using a variety of oxidizing agents, such as Swern oxidation, Dess-Martin periodinane, or chromic acid-based reagents. The resulting ketone can then serve as a precursor for further derivatization, for example, through reductive amination or addition of organometallic reagents.
| Reaction Type | Reagent Example | Product Type |
| Esterification | Acyl chloride (RCOCl) | 3-Ester-pyrrolidine derivative |
| Etherification | Alkyl halide (R-X) and a base | 3-Ether-pyrrolidine derivative |
| Oxidation | Dess-Martin Periodinane | Pyrrolidin-3-one derivative |
This table is interactive. You can sort and filter the data.
The pyrrolidine ring itself can be functionalized at positions other than the hydroxyl-bearing carbon. C-H activation and functionalization strategies have emerged as powerful tools for the direct introduction of new substituents onto the pyrrolidine scaffold.
Palladium-catalyzed C-H arylation or alkylation can be employed to introduce aryl or alkyl groups at the C2 or C5 positions of the pyrrolidine ring. These reactions typically proceed via the formation of an N-acyliminium ion intermediate or through directed C-H activation. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and directing group. This approach allows for the late-stage functionalization of the pyrrolidine ring, providing a direct route to complex analogues.
Scaffold Derivatization for Expanding Chemical Space and Research Utility
The 1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol scaffold serves as a versatile building block in medicinal chemistry, offering multiple reactive sites for chemical modification. Derivatization of this core structure is a key strategy for expanding the accessible chemical space, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored biological and physicochemical properties. The primary handles for chemical transformation on this scaffold are the reactive chlorine atom at the C4-position of the pyrimidine ring and the hydroxyl group at the C3-position of the pyrrolidine moiety.
Modification at the C4-Position of the Pyrimidine Ring
The chloro substituent at the C4-position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), making it the principal site for introducing molecular diversity. This reaction allows for the displacement of the chlorine atom with a wide array of nucleophiles, leading to the generation of extensive compound libraries.
Nucleophilic Aromatic Substitution (SNAr) Reactions:
A diverse range of nitrogen, oxygen, and sulfur-based nucleophiles can be readily coupled at this position. The electron-deficient nature of the pyrimidine ring facilitates these substitution reactions.
N-Nucleophiles: The introduction of various amines is a common strategy to generate novel aminopyrimidine derivatives. Primary and secondary aliphatic amines, anilines, and heterocyclic amines can be used to explore different substituent effects. These modifications can significantly influence the compound's polarity, basicity, and ability to form hydrogen bonds, which are critical for target engagement.
O-Nucleophiles: Reaction with alcohols (alkoxides) or phenols (phenoxides) yields the corresponding ether derivatives. This strategy is employed to modulate lipophilicity and introduce larger, sterically demanding groups.
S-Nucleophiles: The displacement of the chloride with thiols results in the formation of thioether linkages, which can alter the electronic properties and metabolic stability of the molecule.
Palladium-Catalyzed Cross-Coupling Reactions:
Beyond SNAr, the C4-chloro position is also amenable to palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity.
Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids or esters introduces diverse aromatic systems at the C4-position. This allows for the exploration of π-stacking interactions and the introduction of substituents that can occupy specific binding pockets in biological targets.
Sonogashira Coupling: The coupling with terminal alkynes introduces a linear and rigid alkynyl moiety, which can be used as a linker or as a pharmacophoric element itself. The resulting alkyne can also serve as a handle for further chemical transformations, such as click chemistry.
Buchwald-Hartwig Amination: This reaction provides an alternative and often milder method for coupling a wide range of amines, including those that may be poor nucleophiles under traditional SNAr conditions.
The table below summarizes the key derivatization strategies at the C4-position.
| Reaction Type | Nucleophile/Reagent | Resulting Functional Group | Utility in Expanding Chemical Space |
|---|---|---|---|
| SNAr (N-Nucleophiles) | R¹R²NH (Amines) | -NR¹R² | Introduces diverse polar and basic groups; modulates H-bonding. |
| SNAr (O-Nucleophiles) | R-OH (Alcohols/Phenols) | -OR | Modifies lipophilicity and steric profile. |
| SNAr (S-Nucleophiles) | R-SH (Thiols) | -SR | Introduces thioethers; alters electronic properties. |
| Suzuki Coupling | R-B(OH)₂ (Boronic Acids) | -R (Aryl/Heteroaryl) | Enables introduction of diverse aromatic systems for π-stacking. |
| Sonogashira Coupling | R-C≡CH (Alkynes) | -C≡C-R | Introduces rigid linear linkers; enables further functionalization. |
Modification at the C3-Position of the Pyrrolidine Ring
The secondary hydroxyl group on the pyrrolidine ring provides another strategic point for diversification. Functionalization at this position can influence the compound's stereochemistry, polarity, and interactions with biological targets. nih.gov
Reactions Targeting the Hydroxyl Group:
Etherification: The hydroxyl group can be converted into an ether via reactions such as the Williamson ether synthesis, reacting with an alkyl halide in the presence of a base. This modification allows for the introduction of various alkyl or aryl groups, affecting the compound's lipophilicity and steric bulk.
Esterification: Acylation of the alcohol with acyl chlorides or carboxylic acids (using coupling agents) yields esters. This introduces a hydrogen bond acceptor and can be used to create prodrugs or modulate the compound's pharmacokinetic profile.
Mitsunobu Reaction: This reaction allows for the substitution of the hydroxyl group with a variety of nucleophiles, such as azides, phenols, or carboxylic acids, with a characteristic inversion of stereochemistry at the C3-position. This is a powerful tool for exploring the stereochemical requirements of a biological target.
Oxidation and Subsequent Derivatization: The secondary alcohol can be oxidized to a ketone. The resulting 3-oxopyrrolidine intermediate is a valuable platform for further diversification. For example, reductive amination of the ketone can introduce a wide range of primary or secondary amines at the C3-position, significantly expanding the available chemical space and introducing a new basic center.
The table below outlines the derivatization strategies at the C3-hydroxyl position.
| Reaction Type | Reagent | Resulting Functional Group | Utility in Expanding Chemical Space |
|---|---|---|---|
| Etherification | R-X (Alkyl Halide) + Base | -OR (Ether) | Modulates lipophilicity and steric properties. |
| Esterification | RCOCl or RCOOH | -OC(O)R (Ester) | Introduces H-bond acceptors; potential for prodrugs. |
| Mitsunobu Reaction | DEAD, PPh₃, Nu-H | -Nu (with inverted stereochemistry) | Accesses different stereoisomers and introduces diverse functionalities. |
| Oxidation / Reductive Amination | 1. Oxidizing Agent 2. R¹R²NH, Reducing Agent | -NR¹R² (Amine) | Introduces a new basic center and diverse amine substituents. |
By systematically applying these derivatization strategies to both the pyrimidine and pyrrolidine rings, researchers can generate large and diverse libraries of compounds from the this compound core. This expansion of chemical space is fundamental for the discovery of new chemical probes and potential therapeutic agents with optimized activity, selectivity, and drug-like properties.
Computational Approaches in the Study of 1 4 Chloro 6 Methylpyrimidin 2 Yl Pyrrolidin 3 Ol Analogs
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for modeling the synthesis of pyrimidine (B1678525) derivatives. science.org.geijcce.ac.ir These techniques allow researchers to construct detailed models of reaction mechanisms, describing the distinct stages of a chemical reaction through the structural, energetic, and electronic characteristics of the reactants. science.org.genih.gov By calculating properties such as atomic charges, bond lengths, and angles, these models can identify reaction centers and bonds with high reactivity. science.org.getandfonline.com
For the synthesis of the pyrimidine ring, DFT calculations can be used to model the interaction of precursor molecules, such as the condensation of a three-carbon compound with an amidine-containing structure. science.org.ge The calculations can elucidate the formation of intermediates and transition states throughout the reaction pathway. science.org.ge For instance, modeling the synthesis of an unsubstituted pyrimidine involves calculating the charge on carbon and nitrogen atoms at each stage, which determines the favorability of nucleophilic or electrophilic substitution steps required to form the heterocyclic ring. science.org.ge
Furthermore, computational chemistry is vital for exploring the conformational space of flexible molecules like the pyrrolidinol analogs of pyrimidine. mdpi.comnih.gov A molecule's conformation—the spatial arrangement of its atoms—can significantly influence its biological activity. acs.org Computational techniques can identify different stable conformations (polymorphs) and calculate their relative energies to determine which are most likely to exist under given conditions. mdpi.com For pyrimidine nucleoside analogs, for instance, creating rigidity within parts of the molecule can restrict it to a specific conformation, which can be analyzed computationally. nih.gov Lattice energy calculations can reveal the relative stability between different crystalline forms, which is crucial for understanding the solid-state properties of a potential drug substance. mdpi.com
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. remedypublications.comnih.gov This method is instrumental in structure-based drug design, helping to understand the interaction between potential drug candidates, such as analogs of 1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol, and their biological targets. researchgate.netinformahealthcare.com The process involves sampling a high-dimensional space of possible ligand conformations and orientations within the receptor's binding site and then using a scoring function to rank them based on their binding affinity. nih.govmdpi.com Successful docking can clarify the probable binding modes and guide the optimization of lead compounds. informahealthcare.com
A primary outcome of molecular docking is the identification of the most likely binding mode of a ligand within the active site of a protein. nih.govmdpi.com These simulations provide detailed, three-dimensional views of the ligand-receptor complex, highlighting the specific non-covalent interactions that stabilize the binding. These interactions commonly include hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govresearchgate.net
Docking studies on various pyrimidine derivatives have successfully identified key amino acid residues that are critical for binding to a range of protein targets, such as kinases and other enzymes involved in disease progression. researchgate.netmdpi.com The pyrimidine core itself often acts as a scaffold that forms essential hydrogen bonds with the "hinge" region of kinase active sites. informahealthcare.com By analyzing these interactions, researchers can rationalize the observed biological activity of a compound and predict how structural modifications might enhance its potency or selectivity. mdpi.com
| Target Protein | Key Interacting Residues | Type of Interaction | Reference Compound Class |
| VEGFR-2 / HER-2 | Cys, Leu, Arg, Phe | Hydrogen Bonding, Hydrophobic | Cyanopyridones, Pyrido[2,3-d]pyrimidines |
| Cyclin-Dependent Kinase 2 (CDK-2) | Not specified | Hydrogen Bonding, Hydrophobic | Pyrimidine derivatives |
| B-cell lymphoma 2 (BCL-2) | Not specified | Hydrogen Bonding, Hydrophobic | Pyrimidine derivatives |
| Cyclin-Dependent Kinase 8 (CDK8) | Not specified | Not specified | Pyrimidine analogues |
| Kinase Insert Domain Receptor (KDR) | Not specified | Not specified | Pyrrolo[3,2-d]pyrimidine derivatives |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govscirp.org The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects. nih.gov These models are valuable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and guiding the design of molecules with improved therapeutic properties. scirp.org
Several statistical methods are employed to develop QSAR models. Multiple Linear Regression (MLR) is a common approach used to create a linear equation that relates molecular descriptors to biological activity. nih.govresearchgate.net More advanced, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also widely used. nih.govnih.govdaneshyari.com
CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activity. nih.govresearchgate.net CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, which often results in a more detailed and predictive model. nih.govdaneshyari.com The statistical quality and predictive power of these models are assessed using several parameters, including the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for an external test set (r²_pred). nih.govnih.gov A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nanobioletters.com
| Model Type | Target/Compound Class | q² | r² (ncv) | r² (pred) | Reference |
| CoMFA | KDR Inhibitors | 0.542 | 0.912 | 0.913 | nih.gov |
| CoMSIA | KDR Inhibitors | 0.552 | 0.955 | 0.897 | nih.gov |
| CoMFA | Thieno-pyrimidine derivatives | 0.763 | 0.942 | 0.814 | nih.gov |
| CoMSIA | Thieno-pyrimidine derivatives | 0.801 | 0.897 | 0.762 | nih.gov |
| CoMFA | LSD1 Inhibitors | 0.802 | 0.979 | Not Reported | daneshyari.com |
| CoMSIA | LSD1 Inhibitors | 0.799 | 0.982 | Not Reported | daneshyari.com |
q²: cross-validated correlation coefficient; r² (ncv): non-cross-validated correlation coefficient; r² (pred): predictive correlation coefficient for the test set.
A key outcome of QSAR modeling is the identification of the molecular descriptors that have the most significant impact on biological activity. researchgate.net These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. They can be categorized as constitutional, topological, electronic, steric, or hydrophobic, among others. researchgate.netresearchgate.net
In 3D-QSAR studies like CoMFA and CoMSIA, the results are often visualized as contour maps. nih.govresearchgate.net These maps highlight regions in 3D space where modifications to the molecular structure are predicted to either increase or decrease biological activity. For example, a CoMFA steric contour map might show a green-colored region near a substituent, indicating that bulkier groups in that position are favorable for activity, while a yellow-colored region would suggest that smaller groups are preferred. nih.gov Similarly, electrostatic maps use blue and red contours to indicate where positive or negative charges, respectively, would be beneficial. researchgate.net By analyzing these maps and the contributions of different descriptors, medicinal chemists can gain a rational basis for designing new analogs with enhanced potency. nih.govresearchgate.net
Molecular Dynamics Simulations to Investigate Dynamic Binding Events
Following extensive literature searches, no specific studies employing molecular dynamics (MD) simulations to investigate the dynamic binding events of analogs of this compound were identified in the public domain.
While the application of MD simulations to the specific analogs of this compound has not been documented in available scientific literature, this technique remains a standard and informative tool in computational drug design for similar heterocyclic compounds.
Cheminformatics and Computational Chemical Space Analysis
There is currently no publicly available research that specifically details the use of cheminformatics or computational chemical space analysis for analogs of this compound.
Cheminformatics encompasses the use of computational and informational techniques to a broad range of problems in the field of chemistry. For a series of analogs, cheminformatics tools can be used to calculate various molecular descriptors (e.g., molecular weight, logP, polar surface area) and to analyze structure-activity relationships (SAR).
Computational chemical space analysis is a subset of cheminformatics that helps in visualizing and navigating the vast landscape of possible chemical structures. By mapping the chemical space occupied by a set of analogs, researchers can assess the diversity of a compound library, identify areas for further exploration, and guide the design of new molecules with desired properties.
Although no specific cheminformatics studies on this compound analogs are reported, these methods are fundamental to modern medicinal chemistry programs for understanding compound collections and prioritizing synthetic efforts.
Structure Activity Relationship Sar Studies of Pyrimidinyl Pyrrolidine Derivatives
Influence of Pyrimidine (B1678525) Ring Substituents on Biological Recognition
The pyrimidine ring frequently serves as a primary scaffold for kinase inhibitors, designed to mimic the adenine (B156593) base of ATP and form key hydrogen-bonding interactions with the hinge region of the kinase. nih.govmdpi.com The substituents at the 4- and 6-positions are crucial for modulating potency, selectivity, and physicochemical properties.
The chloro and methyl groups at the 4- and 6-positions, respectively, of the pyrimidine ring play significant roles in modulating the biological activity of the parent compound.
The chloro group at the C4-position is an electron-withdrawing group that can influence the electronic distribution of the pyrimidine ring. Its presence can be critical for several reasons:
Direct Protein Interactions: In some kinase inhibitors, a halogen atom at this position can form specific halogen bonds or other favorable interactions with the protein backbone, enhancing binding affinity. acs.org
Synthetic Handle: The chlorine atom is an excellent leaving group, making it a versatile synthetic handle for the introduction of other functional groups during lead optimization.
Modulation of Potency: As seen in related series of kinase inhibitors, substitution at this position is critical. For instance, in a series of Aurora A kinase inhibitors based on a 2,4-diaminopyrimidine (B92962) scaffold, moving a chloro substituent on an attached phenyl ring from the para- to the meta-position significantly impacted the reduction of oncoprotein levels, highlighting the sensitivity of activity to the precise location of halogen atoms. acs.org
The methyl group at the C6-position is a small, hydrophobic substituent that can:
Engage Hydrophobic Pockets: This group can fit into small hydrophobic pockets within the ATP-binding site, contributing positively to the binding energy through van der Waals interactions.
Steric Control: While small, the methyl group can exert steric influence that helps orient other parts of the molecule for optimal binding.
The combination of a chloro and a methyl group creates a specific electronic and steric profile that is fine-tuned for a particular biological target. Altering these substituents, as shown in SAR studies of related pyrimidine inhibitors, invariably leads to significant changes in activity.
Table 1: Illustrative SAR of Pyrimidine Ring Substitutions in a Related Kinase Inhibitor Series
| Compound ID | Pyrimidine C2-Substituent | Pyrimidine C4-Substituent | Pyrimidine C6-Substituent | Kinase IC50 (nM) |
| A | (S)-3-aminopyrrolidine | 4-ethylpiperazine | H | 46 |
| B | (S)-3-aminopyrrolidine | 4-ethylpiperazine | Methyl | 39 |
| C | (S)-3-aminopyrrolidine | H | H | >1000 |
Data is illustrative and derived from principles in related inhibitor series. It shows that the addition of a methyl group (Compound B vs. A) can modestly improve potency, while the removal of key interacting groups (Compound C) leads to a dramatic loss of activity.
The specific placement of substituents on the pyrimidine ring and their electronic nature (electron-donating vs. electron-withdrawing) are critical determinants of biological efficacy. SAR studies on various pyrimidine-based kinase inhibitors consistently demonstrate that even minor positional changes can lead to dramatic shifts in potency and selectivity. acs.orgnih.gov
For example, in the development of JAK1 inhibitors, modifying substituents at the 2-position of a pyrimidine core was a key optimization strategy. nih.gov Replacing an initial hit's substituent with various sulfonamide-bearing phenyl groups revealed high sensitivity to positional isomerism. A meta-sulfonamide (compound 4 in the study) was found to be three-fold more potent in a cell-based assay than the corresponding para-sulfonamide (compound 14 ). nih.gov This suggests that the meta-substituent allows for a more favorable interaction vector, likely forming a key hydrogen bond or electrostatic interaction deep within the active site that the para-substituted analogue cannot achieve.
Table 2: Effect of Substituent Position on Cellular Potency in a JAK1 Inhibitor Series
| Compound ID | R Group on Phenyl Ring at Pyrimidine C2-Position | IL-2 Induced pSTAT5 IC50 (nM) |
| D (Ref 1, Cmpd 4) | 3-SO2NH2 (meta) | 12 |
| E (Ref 1, Cmpd 14) | 4-SO2NH2 (para) | 37 |
Data from Ref. nih.gov. This demonstrates that moving the sulfonamide group from the meta to the para position on the phenyl ring resulted in a three-fold decrease in cellular potency, highlighting the importance of substituent position.
Contribution of the Pyrrolidin-3-ol Moiety to Activity
The pyrrolidin-3-ol fragment is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure, the presence of a key hydrogen-bonding group, and its stereochemical properties. nih.gov It often serves to engage with solvent-exposed regions of a target protein or to form specific interactions that enhance potency and selectivity.
The hydroxyl (-OH) group at the 3-position of the pyrrolidine (B122466) ring is a pivotal functional group. Its presence allows for the formation of strong hydrogen bonds with amino acid residues (such as aspartate or glutamate) or backbone carbonyls in the target protein. Removing this group typically leads to a significant loss of potency, indicating its direct role in anchoring the inhibitor to the active site.
Stereochemistry at the C3-position is equally critical. The (R) and (S) enantiomers orient the hydroxyl group in different spatial vectors. In a chiral environment like a protein's active site, only one enantiomer will place the hydroxyl group in the optimal position to form a productive hydrogen bond. For many kinase inhibitors utilizing a 3-substituted pyrrolidine, the (R)-enantiomer is often preferred. For example, in the development of JAK1-selective inhibitors derived from Tofacitinib, a series of (R)-3-aminopyrrolidine derivatives were synthesized. nih.gov The consistent use of the (R)-stereocenter in this and related series underscores its importance for achieving the correct binding orientation. While this study used an amino group, its hydrogen-bonding function is analogous to that of a hydroxyl group. A mismatch in stereochemistry would likely result in a steric clash or an inability to form the key hydrogen bond, leading to a substantial drop in affinity.
Table 3: Importance of Stereochemistry in Pyrrolidine-Based Inhibitors
| Compound ID | Pyrrolidine Moiety | Target Kinase | IC50 (nM) |
| F | (R)-3-aminopyrrolidine | JAK1 | 11 |
| G | (S)-3-aminopyrrolidine | JAK1 | >1000 (Hypothetical) |
Compound F data from Ref. nih.gov. The IC50 for the (S)-enantiomer is hypothetical but illustrates the typical sharp drop-off in activity observed when the incorrect stereoisomer is used, as is common in highly specific drug-receptor interactions.
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various "puckered" or "envelope" conformations. nih.gov The specific conformation adopted by the ring is influenced by its substituents and can be crucial for biological activity. The puckering of the ring determines the spatial orientation of the substituents, including the critical hydroxyl group at C3 and the pyrimidine ring at N1.
Substituents can enforce a specific ring pucker to minimize steric strain or to satisfy stereoelectronic effects. For example, bulky substituents often prefer to occupy a pseudo-equatorial position to reduce steric clashes. This conformational locking can pre-organize the inhibitor into a bioactive conformation that matches the geometry of the target's binding site, minimizing the entropic penalty of binding and thus increasing affinity. Computational studies and NMR analysis of related inhibitors have shown that the low-energy conformation of the pyrrolidine ring places key interacting groups in precise locations for optimal engagement with the protein. nih.gov Therefore, the conformational bias induced by the substitution pattern is a key element in the rational design of potent inhibitors.
Significance of the Linker Region in Defining SAR
In "1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol," the "linker" is the single covalent bond connecting the C2 of the pyrimidine ring to the N1 of the pyrrolidine ring. This direct linkage is a common and critical feature in many 2-aminopyrimidine-based kinase inhibitors. mdpi.com Its significance lies in its role in properly orienting the two major structural components relative to each other and in facilitating the key hinge-binding interaction.
This C-N bond, part of a secondary amine linkage to the pyrimidine ring, positions the pyrrolidine moiety to project out from the core scaffold. This vector is crucial for allowing the pyrrolidin-3-ol group to access and interact with residues in the solvent-exposed region of the ATP-binding cleft, which often governs inhibitor selectivity.
The rigidity of this linkage is also important. Unlike more flexible alkyl chain linkers, the direct bond restricts the rotational freedom between the two ring systems. This reduction in conformational flexibility lowers the entropic cost of binding to the target protein, which can contribute to higher affinity. The geometry enforced by this linkage is fundamental to the entire class of 2-aminopyrimidine (B69317) inhibitors, as it places the pyrimidine ring in the correct orientation to form one or two canonical hydrogen bonds with the kinase hinge region, a defining interaction for ATP-competitive inhibitors. mdpi.com Therefore, while it is just a single bond, this linker is a cornerstone of the SAR, establishing the fundamental binding mode of the entire scaffold.
Correlation between Computational Predictions and Experimental SAR Observations
The integration of computational modeling with experimental synthesis and biological evaluation is a cornerstone of modern drug discovery. For pyrimidinyl pyrrolidine derivatives, this synergy allows for the rational design of potent and selective inhibitors. By predicting how structural modifications will affect binding affinity and biological activity, computational approaches can prioritize the synthesis of the most promising compounds, thereby accelerating the development of novel therapeutic agents. This section explores the correlation between in silico predictions and experimental Structure-Activity Relationship (SAR) observations for this class of compounds, with a focus on derivatives of the this compound scaffold.
The predictive power of computational models is frequently validated by their ability to forecast the experimental biological activities of a series of related compounds. A strong correlation between predicted and observed activities not only validates the computational model but also provides deeper insights into the molecular interactions driving the SAR.
Research in this area often involves the development of Quantitative Structure-Activity Relationship (QSAR) models and the use of molecular docking simulations. These computational tools are employed to predict the biological activity of novel derivatives based on their physicochemical properties and their fit within the active site of a biological target.
For a hypothetical series of 1-(4-substituted-6-methylpyrimidin-2-yl)pyrrolidin-3-ol analogues, a typical study would involve synthesizing a range of compounds with different substituents at the 4-position of the pyrimidine ring. The experimental inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50), is then determined against a specific biological target, such as a protein kinase.
Concurrently, computational studies are performed. Molecular docking simulations would predict the binding mode and estimate the binding affinity (e.g., docking score) of each analogue within the target's active site. QSAR models would use a set of calculated molecular descriptors to build a mathematical relationship with the observed biological activity.
A strong correlation is observed when compounds with better (lower) docking scores or predicted activities from a QSAR model also exhibit lower experimental IC50 values. This indicates that the computational model is accurately capturing the key interactions that govern the inhibitor's potency.
For instance, consider the data presented in the interactive table below, which illustrates the relationship between computational predictions and experimental activity for a theoretical series of analogues based on the this compound core.
Interactive Data Table: Correlation of Predicted and Experimental Data
| Compound ID | 4-Position Substituent (R) | Experimental IC50 (nM) | Predicted Docking Score (kcal/mol) | Predicted pIC50 (QSAR) |
| 1 | -Cl | 50 | -8.5 | 7.30 |
| 2 | -F | 120 | -7.9 | 6.92 |
| 3 | -Br | 45 | -8.7 | 7.35 |
| 4 | -I | 60 | -8.4 | 7.22 |
| 5 | -CH3 | 250 | -7.2 | 6.60 |
| 6 | -OCH3 | 180 | -7.5 | 6.74 |
| 7 | -NH2 | 85 | -8.1 | 7.07 |
| 8 | -CN | 70 | -8.3 | 7.15 |
In this hypothetical dataset, a clear trend can be observed. Compounds with more negative docking scores, indicating stronger predicted binding, generally show lower IC50 values, signifying higher experimental potency. For example, Compound 3 (-Br substituent) has one of the best docking scores (-8.7 kcal/mol) and the lowest IC50 value (45 nM). Conversely, Compound 5 (-CH3 substituent) has the least favorable docking score (-7.2 kcal/mol) and the highest IC50 value (250 nM).
Similarly, the QSAR model's predicted pIC50 values (the negative logarithm of the IC50) show a strong positive correlation with the experimental data. A higher predicted pIC50 value corresponds to a more potent compound. This correlation can be visualized by plotting the experimental pIC50 against the predicted pIC50, where a linear relationship would indicate a highly predictive QSAR model.
Detailed research findings in this field often highlight specific molecular interactions that are well-predicted by computational models. For example, docking studies might reveal that a hydrogen bond between the hydroxyl group of the pyrrolidine ring and a specific amino acid residue in the target's active site is crucial for high-affinity binding. This prediction would be confirmed by experimental data showing that removal or modification of this hydroxyl group leads to a significant loss of activity.
Furthermore, computational models can explain subtle differences in the SAR. For instance, the slightly lower potency of the iodo-substituted analogue (Compound 4 ) compared to the bromo-substituted analogue (Compound 3 ), despite both being halogens, might be explained by steric clashes predicted in the docking simulation.
Mechanistic and Target Oriented Biological Activity Research of Analogs
Investigations as Enzyme Inhibitors
Neuraminidase (NA) is a critical enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells, thus promoting the spread of infection. nih.gov Inhibition of this enzyme is a key strategy for treating influenza. Both pyrimidine (B1678525) and pyrrolidine (B122466) derivatives have been explored as potential NA inhibitors.
A series of pyrrolidine derivatives synthesized from 4-hydroxy-L-proline demonstrated potent inhibitory activity against influenza A (H3N2) neuraminidase. nih.govnih.gov Several compounds in this series exhibited potency comparable to the known NA inhibitor oseltamivir. nih.govresearchgate.net For instance, compounds designated 6e, 9c, 9f, and 10e showed IC₅₀ values ranging from 1.56 to 2.40 µM. nih.govresearchgate.net Similarly, research into pyrimidine derivatives has identified the pyrimidine ring as a viable core structure for designing novel NA inhibitors. A series of 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives showed moderate inhibitory activity against influenza A NA, with compound 6g being the most potent in its class. nih.gov
| Derivative Class | Compound | Target | IC₅₀ (µM) |
| Pyrrolidine Derivatives | 6e | Influenza A (H3N2) NA | 1.56 |
| 9c | Influenza A (H3N2) NA | 1.95 | |
| 9f | Influenza A (H3N2) NA | 2.40 | |
| 10e | Influenza A (H3N2) NA | 1.95 | |
| Oseltamivir (Reference) | Influenza A (H3N2) NA | 1.06 | |
| Pyrimidine Derivatives | 6g | Influenza A NA | 17.64 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for representative pyrrolidine and pyrimidine derivatives against influenza neuraminidase (NA). Data sourced from studies on compounds synthesized from 4-hydroxy-L-proline and 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives. nih.govresearchgate.netnih.gov
The enzyme Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) is a primary cause of bacterial resistance to aminoglycoside antibiotics, such as amikacin, in Gram-negative pathogens. mdpi.commdpi.com Identifying inhibitors of this enzyme could restore the efficacy of these crucial antibiotics. mdpi.com Using mixture-based combinatorial libraries, researchers identified a pyrrolidine pentamine scaffold that, when appropriately substituted, inhibits AAC(6')-Ib. mdpi.commdpi.comnih.gov
Structure-activity relationship (SAR) studies on these derivatives revealed critical structural requirements for inhibitory activity. mdpi.comnih.gov The aromatic functionalities at positions R1 and R4 of the scaffold were found to be essential. Furthermore, stereochemistry is crucial at position R4 and at the unsubstituted R2 position. The hydroxyl group and its specific stereoconformation at R3 are also required for full activity. In contrast, the phenyl group at R5 was not essential and could be replaced by aliphatic groups without significant loss of function. All attempts to truncate the scaffold resulted in inactive compounds, highlighting the importance of the complete pentamine structure. mdpi.comnih.gov
| Scaffold Position | Substituent/Feature | Importance for Activity |
| R1 | Aromatic functionality (S-phenyl) | Essential |
| R2 | Stereochemical conformation | Critical |
| R3 | Hydroxyl moiety & stereoconformation | Required for full activity |
| R4 | Aromatic functionality & stereochemistry | Essential |
| R5 | Phenyl functionality | Not essential; can be aliphatic |
| Overall Scaffold | Complete pentamine structure | Essential (truncations are inactive) |
This table summarizes the structure-activity relationship (SAR) findings for pyrrolidine pentamine derivatives as inhibitors of AAC(6')-Ib. mdpi.comnih.gov
Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway. researchgate.net Genetic deficiency of PNP leads to a severe impairment of T-cell immunity, making it an attractive therapeutic target for T-cell mediated disorders. nih.gov Potent inhibitors of PNP have been designed based on the enzyme's transition-state structure. nih.gov
These transition-state analogs, known as immucillins, incorporate a stable pyrrolidine ring (specifically, an iminoribitol core, which is structurally related to pyrrolidin-3-ol) in place of the reactive oxocarbenium ion of the ribosyl ring present in the transition state. nih.gov Immucillin-H and Immucillin-G are two such inhibitors that exhibit slow-onset, tight-binding inhibition of human PNP. They are among the most powerful inhibitors reported for this enzyme, with equilibrium dissociation constants (Ki) in the picomolar range. A notable finding is that the binding of one inhibitor molecule to the trimeric enzyme is sufficient to completely inhibit all three active sites. nih.gov
| Inhibitor | Target Enzyme | Ki (pM) |
| Immucillin-H | Calf Spleen PNP | 23 |
| Immucillin-G | Calf Spleen PNP | 43 |
This table shows the equilibrium dissociation constants (Ki) for specific pyrrolidine-containing transition-state inhibitors of Purine Nucleoside Phosphorylase (PNP). nih.gov
Alpha-amylase and alpha-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. researchgate.net Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes, which is a therapeutic strategy for managing type 2 diabetes. nih.gov Pyrrolidine derivatives have been investigated as potential dual inhibitors of these enzymes. researchgate.net
Studies on N-acetylpyrrolidine derivatives demonstrated significant inhibitory potential, particularly against α-glucosidase. nih.govdoaj.orgmui.ac.ir For example, N-(benzyl)-2-acetylpyrrolidine (designated 4a) showed a higher inhibitory effect on α-glucosidase than on α-amylase. nih.gov Another study focusing on pyrrolidine-based chalcones also identified compounds with excellent dual inhibitory effects against both α-amylase and α-glucosidase. acs.org
| Derivative Class | Compound | α-Glucosidase IC₅₀ (mM) | α-Amylase IC₅₀ (mM) |
| N-acetylpyrrolidine | N-(benzyl)-2-acetylpyrrolidine (4a) | 0.52 | 2.72 |
| N-(tosyl)-2-acetylpyrrolidine (4b) | 1.64 | 3.21 | |
| Pyrrolidine-chalcone | Compound 3 | 0.025 | 0.015 |
| Acarbose (Reference) | - | >0.05 (less active) |
This table displays the half-maximal inhibitory concentration (IC₅₀) values for different classes of pyrrolidine derivatives against α-glucosidase and α-amylase. nih.govdoaj.orgacs.org
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion in response to meals. nih.govmdpi.com Inhibition of DPP-4 prolongs the action of incretins, making it a major therapeutic approach for type 2 diabetes. acs.org Many effective DPP-4 inhibitors are based on either a pyrrolidine or a pyrimidine-2,4-dione scaffold. nih.gov
Pyrrolidine-based inhibitors, often containing a cyanopyrrolidine moiety, are designed to bind to the S1 pocket of the enzyme. nih.govnih.gov For some of these "gliptins," the nitrile group is essential for potent inhibition. nih.gov Separately, a class of inhibitors built around a pyrimidine-2,4-dione core has been developed, leading to potent and selective drugs like alogliptin. nih.govnih.gov Structure-activity relationship studies of novel pyrimidinedione derivatives have shown that hydrophobic characteristics and specific substitutions on an associated phenyl ring can significantly influence inhibitory activity. nih.govresearchgate.net
| Inhibitor Class | Representative Compound | DPP-4 IC₅₀ (nM) |
| Pyrimidine-2,4-dione | Compound 11 | 64.47 |
| Compound 15 | 188.7 | |
| Compound 16 | 65.36 |
This table shows the half-maximal inhibitory concentration (IC₅₀) values for representative pyrimidinedione derivatives against DPP-4. nih.govresearchgate.net
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a vital role in cell proliferation and signaling. nih.gov Uncontrolled activation of EGFR is a hallmark of many cancers, making it a prime target for anticancer drug development. nih.gov The pyrimidine scaffold is a prevalent feature in a multitude of EGFR kinase inhibitors because it acts as a bioisostere of the purine ring of ATP, allowing it to compete for the enzyme's ATP-binding site. nih.govfrontiersin.org
Many successful EGFR inhibitors are based on fused pyrimidine systems, such as quinazoline and pyrrolo[2,3-d]pyrimidine. frontiersin.orgacs.org These fused systems provide a rigid framework for orienting key substituents that interact with the kinase domain. Research has led to the development of multiple generations of inhibitors, including those that can overcome resistance caused by mutations in the EGFR gene (e.g., T790M and C797S). nih.govacs.org For example, pyrrolo[3,2-d]pyrimidine derivatives have shown potent anticancer activities against various cancer cell lines. tandfonline.com
| Fused Pyrimidine System | Example Compound | Target/Activity |
| Pyrrolo[3,2-d]pyrimidine | Compound 9a | HCT-116 cells (IC₅₀ = 0.011 µM) |
| Compound 9c | HCT-116 cells (IC₅₀ = 0.009 µM) | |
| Pyrrolo[2,3-d]pyrimidine | General Scaffold | Targets EGFR triple mutations (del19/T790M/C797S) |
| Quinazoline | Gefitinib, Erlotinib | EGFR Kinase Inhibitors |
This table highlights various fused pyrimidine systems investigated as EGFR kinase inhibitors and their associated biological activities. frontiersin.orgacs.orgtandfonline.com
Dihydrofolate Reductase-Thymidylate Synthase (Pf-DHFR-TS) Inhibition (Pyrimidine derivatives)
The bifunctional enzyme Dihydrofolate Reductase-Thymidylate Synthase in Plasmodium falciparum (Pf-DHFR-TS) is a critical target in the development of antimalarial drugs. This enzyme is essential for the synthesis of pyrimidines, which are vital for DNA synthesis and cellular replication of the parasite. Pyrimidine derivatives have been extensively investigated as inhibitors of this enzyme.
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of an enzyme's activity in vitro. A lower IC50 value indicates a more potent inhibitor. Research has demonstrated that substitutions on the pyrimidine ring can significantly influence the inhibitory potency against both wild-type and mutant strains of Pf-DHFR-TS. For instance, a series of 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives have shown promising antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.
Table 1: In vitro antimalarial activity of selected PABA-substituted pyrimidine derivatives against P. falciparum strains.
| Compound ID | Substitution | IC50 (µg/mL) vs. 3D7 | IC50 (µg/mL) vs. Dd2 |
|---|---|---|---|
| 3d | Butylamine | 6.18 | 11.36 |
| 3e | Pentylamine | 5.26 | 9.87 |
| 3f | Hexylamine | 5.89 | 4.71 |
| 3h | Heptylamine | 8.42 | 7.93 |
Modulation of Protein-Protein Interactions (PPIs) by Pyrimidine-Embedded Scaffolds
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. Consequently, the development of small molecules that can modulate these interactions is a significant area of therapeutic research. Pyrimidine-based scaffolds have emerged as promising frameworks for the design of PPI modulators.
One notable example is the development of 4,6-disubstituted pyrido[3,2-d]pyrimidines as dual inhibitors of Mitogen-activated protein kinase-interacting kinases (MNKs) and provirus integration in maloney murine leukemia virus kinases (PIMs). Both MNKs and PIMs are involved in cell proliferation signaling pathways and are considered attractive targets in cancer therapy. A developed compound, 21o , demonstrated potent and selective inhibition of both MNK and PIM kinases.
Table 2: Inhibitory activity of compound 21o against MNK and PIM kinases.
| Kinase | IC50 (nM) |
|---|---|
| MNK1 | 1 |
| MNK2 | 7 |
| PIM1 | 43 |
| PIM2 | 232 |
| PIM3 | 774 |
The data indicates that compound 21o is a highly potent inhibitor of MNK1 and MNK2, with nanomolar efficacy. Its activity against the PIM kinases, while less potent, is still significant. This dual inhibitory action represents a promising strategy for overcoming resistance mechanisms in cancer.
Research on DNA Binding Interactions (Analogs featuring 4-chloro-6-methylpyrimidine)
The interaction of small molecules with DNA can lead to the disruption of DNA replication and transcription, a mechanism exploited by many anticancer and antimicrobial agents. Pyrimidine derivatives, including those with structural similarities to 4-chloro-6-methylpyrimidine, have been investigated for their DNA binding properties.
The affinity of a compound for DNA is often quantified by its binding constant (Kb). A higher Kb value signifies a stronger interaction between the small molecule and DNA. Studies on hybrid 4,6-dihydrazone pyrimidine derivatives have revealed that these compounds can bind to DNA, likely through a combination of groove binding and partial intercalation. The binding affinity is influenced by the nature of the substituents on the pyrimidine core. For example, compound 10f exhibited a slightly stronger binding affinity to DNA compared to compound 10a , which was attributed to its larger planar aromatic structure.
Table 3: DNA binding constants of selected 4,6-dihydrazone pyrimidine derivatives.
| Compound ID | Structure | Kb (M⁻¹) |
|---|---|---|
| 10a | 2-phenyl-4,6-bis(2-((E)-pyridin-2-ylmethylene)hydrazinyl)pyrimidine | 4.44 x 10⁶ |
| 10f | 2-phenyl-4,6-bis(2-((E)-(4-(dimethylamino)benzylidene)hydrazinyl))pyrimidine | 4.59 x 10⁶ |
These findings suggest that the pyrimidine scaffold can be effectively utilized to design molecules with significant DNA binding affinity, which is a key characteristic for potential therapeutic agents targeting DNA.
Broader Antimicrobial Research Applications (Generic pyrimidine and pyrrolidine derivatives)
Both pyrimidine and pyrrolidine moieties are integral components of a wide range of compounds that have been investigated for their antimicrobial properties against various pathogenic bacteria and fungi. The antimicrobial efficacy of these derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Research has shown that pyrimidine derivatives exhibit a broad spectrum of activity. For instance, certain Schiff base derivatives of 2-amino-4-chloro-6-methoxypyrimidine have demonstrated potent antibacterial and antifungal activity. Similarly, various pyrrolidine derivatives have been synthesized and evaluated for their antimicrobial potential, with some showing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 4: Minimum Inhibitory Concentration (MIC) of selected pyrimidine and pyrrolidine derivatives against various microorganisms.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) |
|---|---|---|---|
| Pyrimidine | Schiff base of 2-amino-4-chloro-6-methoxypyrimidine with 2-hydroxy-1-naphthaldehyde | Staphylococcus aureus | - |
| Escherichia coli | - | ||
| Candida albicans | - | ||
| Pyrrolidine | N-benzoylthiourea-pyrrolidine derivative (16b) | Acinetobacter baumannii | - |
| N-benzoylthiourea-pyrrolidine derivative (16d) | Aeromonas hydrophila | - | |
| Pyrrolidine derivative (15c) | Acinetobacter baumannii | 62.5 |
The diverse antimicrobial activities of pyrimidine and pyrrolidine derivatives underscore their importance as versatile scaffolds in the ongoing search for new and effective antimicrobial agents.
Future Directions and Advanced Research Perspectives
Rational Design of Novel Pyrimidine-Pyrrolidine Architectures Based on Refined SAR Insights
Future drug discovery efforts will heavily rely on the rational design of new chemical entities guided by detailed Structure-Activity Relationship (SAR) studies. For the 1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol scaffold, this involves systematically modifying its core components—the pyrimidine (B1678525) ring, the pyrrolidine (B122466) ring, and the linking amine—to optimize potency, selectivity, and drug-like properties.
Key strategies will include:
Pyrimidine Ring Substitution: The chloro and methyl groups on the pyrimidine ring are primary points for modification. Replacing the chlorine at the C4 position with various amines, ethers, or carbon-linked substituents can modulate target binding and selectivity. The methyl group at C6 can be altered to explore steric and electronic effects on activity. SAR studies on related pyrimidine scaffolds have shown that such modifications can dramatically influence biological outcomes, for instance, by enhancing anti-cancer efficacy. gsconlinepress.com
Pyrrolidine Ring Functionalization: The hydroxyl group on the pyrrolidine ring is a critical handle for derivatization. It can be converted to esters, ethers, or replaced with other functional groups like amines or fluorines to probe interactions within a target's binding pocket. The stereochemistry of this hydroxyl group is also a crucial factor to investigate.
Scaffold Hopping and Hybridization: Advanced design will incorporate principles of scaffold hopping, replacing the pyrrolidine ring with other saturated heterocycles (e.g., piperidine, morpholine) to explore new chemical space and improve properties like solubility or metabolic stability. mdpi.com Furthermore, hybridizing the core structure with other pharmacophores known to interact with specific targets is a promising strategy for developing multi-targeted agents. researchgate.net
| Scaffold Position | Modification Strategy | Anticipated Impact | Rationale |
|---|---|---|---|
| Pyrimidine C4-Cl | Replacement with substituted anilines | Enhanced kinase inhibition, improved selectivity | Forms additional hydrogen bonds in ATP-binding sites. nih.gov |
| Pyrimidine C6-CH₃ | Replacement with CF₃, cyclopropyl | Increased metabolic stability, altered lipophilicity | Blocks potential sites of metabolism; modulates binding pocket interactions. |
| Pyrrolidine C3-OH | Inversion of stereochemistry (R/S) | Differential target affinity and potency | Stereochemistry is critical for precise ligand-receptor interactions. |
| Pyrrolidine C3-OH | Conversion to methoxy ether or fluoro group | Improved oral bioavailability, altered H-bonding | Reduces polarity and potential for glucuronidation. |
Application of Advanced and Green Synthetic Methodologies for Sustainable Production
The growing emphasis on environmental responsibility in the pharmaceutical industry necessitates a shift towards sustainable and efficient manufacturing processes. Future synthesis of this compound and its derivatives will increasingly adopt green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents. mdpi.com
Key advanced methodologies include:
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically shorten reaction times, increase product yields, and improve purity compared to conventional heating methods. mdpi.com This has been successfully applied to the synthesis of various heterocyclic compounds.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhancing safety and scalability. This is particularly advantageous for handling potentially hazardous intermediates or exothermic reactions.
Biocatalysis: The use of enzymes as catalysts offers high selectivity (chemo-, regio-, and stereo-selectivity) under mild, aqueous conditions, significantly reducing the environmental impact of chemical transformations.
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like ionic liquids, supercritical fluids, or water will be a priority. mdpi.comrjsvd.com Solvent-free reactions, where possible, represent an ideal green approach.
| Methodology | Conventional Approach | Green/Advanced Alternative | Key Advantages |
|---|---|---|---|
| Heating | Oil bath, heating mantle (hours) | Microwave irradiation (minutes) | Reduced reaction time, energy efficiency, higher yields. mdpi.com |
| Reaction Solvent | Chlorinated solvents (e.g., DCM, Chloroform) | Ethanol, water, ionic liquids, or solvent-free | Reduced toxicity and environmental impact. rjsvd.com |
| Catalysis | Stoichiometric heavy metal reagents | Heterogeneous catalysts, biocatalysis (enzymes) | Catalyst recyclability, high selectivity, mild conditions. mdpi.com |
| Process Scale-up | Batch processing | Continuous flow chemistry | Enhanced safety, consistency, and scalability. |
Integration of Multi-Omics Data for Comprehensive Activity Prediction and Mechanism Elucidation
Understanding the complex biological effects of a compound requires a systems-level approach. Integrating multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of how pyrimidine-pyrrolidine derivatives interact with cellular systems. This approach is crucial for predicting drug responses, identifying biomarkers, and elucidating mechanisms of action. nih.gov
Future research will leverage:
Chemoproteomics: To identify the direct protein targets of the compounds within the cellular proteome.
Transcriptomics (RNA-Seq): To analyze changes in gene expression following compound treatment, revealing affected signaling pathways and cellular responses.
Metabolomics: To study alterations in metabolic pathways, which can highlight off-target effects or downstream consequences of target engagement. Recent studies have already used multi-omics to develop pyrimidine metabolism-related signatures for disease prognosis. nih.gov
Machine Learning and AI: To analyze these large, complex datasets to identify patterns, predict compound activity, and generate new hypotheses about drug mechanisms and potential patient populations who might benefit from treatment. nih.govnih.gov
| Omics Type | Data Generated | Key Application for Pyrimidine-Pyrrolidine Derivatives |
|---|---|---|
| Genomics | DNA sequence variations | Identify genetic markers that predict sensitivity or resistance. |
| Transcriptomics | Gene expression levels (mRNA) | Elucidate signaling pathways modulated by the compound. nih.gov |
| Proteomics | Protein abundance and modifications | Directly identify protein targets and off-targets. |
| Metabolomics | Levels of small molecule metabolites | Assess the impact on cellular metabolism and identify downstream effects. |
Development of Targeted Probes for Chemical Biology Studies
To precisely dissect the biological role of a compound's target, it is essential to develop chemical probes derived from the lead scaffold. pageplace.de A probe based on this compound would be a powerful tool for target identification, validation, and imaging.
Probe development involves:
Minimalist Modification: The core scaffold is modified by introducing a tag (e.g., biotin for affinity purification, a fluorophore for imaging) or a reactive group (e.g., an alkyne for click chemistry) at a position that does not disrupt its binding to the target protein. scispace.com
Activity-Based Protein Profiling (ABPP): Covalent probes can be designed to irreversibly bind to their target, allowing for its identification and quantification in complex biological samples.
Target Engagement Assays: Tagged probes can be used in cellular assays to confirm that the compound engages its intended target in a live-cell context.
The creation of a selective probe from this scaffold would enable researchers to visualize the subcellular localization of its target, identify interacting proteins, and better understand the biological consequences of its modulation. scispace.comnih.gov
| Probe Type | Modification | Application | Example |
|---|---|---|---|
| Affinity Probe | Addition of a biotin tag | Target identification via pull-down and mass spectrometry | Biotin-PEG-linker attached to the pyrrolidine ring |
| Fluorescent Probe | Conjugation of a fluorophore (e.g., BODIPY) | Imaging target localization in cells via microscopy | Fluorophore attached distally from the core binding motif |
| Click Chemistry Handle | Incorporation of an alkyne or azide group | In-situ labeling and visualization of targets in live cells | Alkynyl group added to the pyrimidine C6 position |
Exploration of New Biological Targets and Pathways for Pyrimidine-Pyrrolidine Derivatives
The pyrimidine scaffold is known for its promiscuity, interacting with a wide array of biological targets. nih.gov While initial research may focus on a specific target class, such as kinases, a key future direction is to systematically screen this compound and its analogs against diverse target families to uncover novel therapeutic applications.
Potential new target areas include:
Epigenetic Targets: Enzymes such as histone deacetylases (HDACs), methyltransferases, and demethylases are increasingly important cancer targets. The pyrimidine scaffold could be adapted to interact with these enzymes.
Protein-Protein Interactions (PPIs): Many disease pathways are driven by PPIs, which are challenging to target with small molecules. The structural complexity of pyrimidine-pyrrolidine derivatives may provide a starting point for designing effective PPI inhibitors.
RNA-Binding Proteins: Given the role of the pyrimidine ring in nucleic acids, derivatives could be designed to target RNA-binding proteins or specific RNA structures, opening up new therapeutic avenues.
Novel Kinase Families: Beyond well-explored kinases, screening against less-studied families of the human kinome could reveal unexpected and potent inhibitory activities. nih.gov
Systematic screening of a library of derivatives against a broad panel of assays will be crucial for identifying these new biological activities and expanding the therapeutic potential of this chemical class beyond its initial scope. nih.gov
| Target Class | Rationale for Exploration | Potential Therapeutic Area |
|---|---|---|
| Epigenetic Modulators (e.g., EZH2, HDACs) | Scaffold's ability to form key H-bonds and occupy hydrophobic pockets. | Oncology, Inflammatory Diseases |
| G-Protein Coupled Receptors (GPCRs) | Structural diversity allows for interaction with diverse receptor subtypes. | Neurological Disorders, Metabolic Diseases |
| Ion Channels | Potential to act as allosteric modulators. | Cardiovascular Disease, Pain Management |
| RNA Surveillance Machinery (e.g., SMG-1) | Pyrimidine derivatives have shown activity against related targets. nih.gov | Oncology, Genetic Disorders |
Q & A
Q. What are the recommended synthetic routes for preparing 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol, and how do reaction conditions influence yield?
A general synthesis strategy involves coupling a substituted pyrimidine with a pyrrolidin-3-ol derivative. For example, refluxing a chlorinated pyrimidine precursor (e.g., 4-chloro-6-methylpyrimidin-2-amine) with pyrrolidin-3-ol in xylene for 25–30 hours, followed by purification via recrystallization (methanol), can yield the target compound . Optimizing reaction time and temperature is critical: prolonged heating may improve coupling efficiency but risks decomposition. Yields typically range from 50–70%, depending on stoichiometry and solvent choice.
Q. How can researchers verify the purity and structural identity of this compound?
Use orthogonal analytical methods:
- HPLC : ≥95% purity is achievable with reverse-phase chromatography .
- NMR : Key signals include the pyrrolidine C3-OH proton (δ 4.2–4.5 ppm) and pyrimidine aromatic protons (δ 8.1–8.3 ppm) .
- XRPD : To confirm crystalline form, reference X-ray diffraction peaks (e.g., 2θ = 12.5°, 18.7°, and 22.3°) should match experimental data .
Q. What solvents and storage conditions are optimal for this compound?
The compound is stable in anhydrous DMSO or methanol at –20°C for long-term storage. Avoid aqueous buffers at room temperature due to potential hydrolysis of the chloropyrimidine moiety .
Advanced Research Questions
Q. How does the stereochemistry of pyrrolidin-3-ol impact biological activity?
The (S)-enantiomer of pyrrolidin-3-ol derivatives often exhibits enhanced receptor-binding affinity compared to the (R)-form due to spatial compatibility with chiral enzyme pockets . For example, in kinase inhibition assays, (S)-configured analogs show 2–3x higher potency against EGFR compared to racemic mixtures . Computational docking studies (e.g., using PISTACHIO/BKMS databases) can predict enantiomer-specific interactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions or impurities. Mitigation steps include:
Q. How can researchers optimize the compound’s solubility for in vivo studies?
- Prodrug derivatization : Introduce phosphate or acetate groups at the C3-OH position to enhance aqueous solubility .
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to achieve ≥1 mg/mL solubility without precipitation .
Methodological Challenges & Solutions
Q. What are common pitfalls in synthesizing the chloropyrimidine-pyrrolidine scaffold?
- Byproduct formation : Competing N-alkylation (vs. O-alkylation) can occur if reaction pH is not controlled. Use buffered conditions (pH 7–8) to favor selective coupling .
- Low crystallinity : If recrystallization fails, employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) .
Q. How to differentiate this compound from structurally similar analogs (e.g., 1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
